5-Chloromethyl-2-iminooxazoline
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
7550-39-2 |
|---|---|
Molecular Formula |
C4H7ClN2O |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
5-(chloromethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C4H7ClN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
InChI Key |
ILLXLIKVXGHEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=N1)N)CCl |
Origin of Product |
United States |
Significance of Iminooxazoline Heterocycles in Organic Synthesis
Iminooxazoline heterocycles are five-membered ring structures containing nitrogen and oxygen atoms, distinguished by an exocyclic imino group. These scaffolds are of significant interest in organic synthesis due to their versatile reactivity and their role as bioisosteres of other important functional groups.
Bioisosterism, the principle of substituting one atom or group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a key strategy in medicinal chemistry. The 2-iminooxazoline moiety is considered a bioisostere of the 2-oxooxazolidine and 2-aminothiazole (B372263) functionalities. nih.gov This is significant because the latter are found in numerous bioactive molecules. The substitution of a sulfur atom in the thiazole (B1198619) ring with an oxygen atom to form the oxazole (B20620) ring, or the replacement of an endocyclic nitrogen with an exocyclic imino group, can subtly modulate a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding interactions. nih.gov
The iminooxazoline core serves as a valuable building block for the synthesis of more complex molecular architectures. The embedded functionalities—the imine, the ether linkage, and the potential for chirality at C5—offer multiple reaction sites for diversification.
Unique Structural Features of 5 Chloromethyl 2 Iminooxazoline and Its Research Relevance
The introduction of a chloromethyl group at the 5-position of the 2-iminooxazoline ring bestows the molecule with a unique combination of structural features that are of high interest to researchers.
The key feature is the reactive chloromethyl group (-CH₂Cl). This electrophilic center is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. nih.gov This "handle" enables the tethering of the heterocycle to other molecules or its elaboration into more complex side chains, a crucial aspect in the development of new chemical entities.
The general synthetic strategy towards related 5-halomethyl-2-oxazolines involves the intramolecular halooxygenation of N-allylcarboxamides. nih.gov While this specific method yields the 2-oxo analogue, it provides a foundational methodology that could potentially be adapted for the synthesis of 2-imino derivatives. The starting materials for such a synthesis would likely be readily available, making this an attractive route for exploration. nih.gov
The combination of the reactive chloromethyl group and the bioisosteric iminooxazoline core makes 5-Chloromethyl-2-iminooxazoline a relevant target for academic and industrial research. Its potential applications span from being a versatile synthetic intermediate to a scaffold for the generation of libraries of compounds for biological screening. The ability to modify the 5-position substituent is particularly valuable in structure-activity relationship (SAR) studies. nih.gov
Scope and Objectives of Academic Research on 5 Chloromethyl 2 Iminooxazoline
Direct Synthesis Approaches to this compound
Direct synthesis routes offer an efficient pathway to this compound by utilizing precursors that already incorporate the key structural features of the target molecule. This approach simplifies the synthetic sequence by forming the iminooxazoline ring as the final key step.
Precursor Selection and Design Strategies for this compound Synthesis
The cornerstone of a successful direct synthesis is the selection of an appropriate precursor. An ideal precursor would contain both the amino alcohol functionality required for the formation of the oxazoline ring and the chloromethyl group at the desired position. A highly promising candidate for this role is 1-amino-3-chloro-2-propanol . This compound and its enantiomerically pure forms, such as (S)-1-amino-3-chloro-2-propanol hydrochloride, are accessible starting from epichlorohydrin. organic-chemistry.org
The synthesis of (S)-1-amino-3-chloro-2-propanol hydrochloride can be achieved through a one-pot reaction involving the addition of benzylamine (B48309) to S-epichlorohydrin, followed by deprotection under acidic conditions. organic-chemistry.org This method is advantageous as it avoids the isolation of intermediates and is suitable for large-scale production. organic-chemistry.org
The reaction of the amino group of 1-amino-3-chloro-2-propanol with a cyanating agent is the key step in forming the 2-iminooxazoline ring. The intramolecular cyclization of the resulting intermediate, likely an N-(1-chloromethyl-2-hydroxyethyl)cyanamide, would lead to the desired product. This strategy is supported by the known reactions of amino alcohols with cyanating agents to form 2-amino or 2-imino heterocycles.
| Precursor Name | CAS Number | Starting Material | Key Synthetic Step |
| 1-Amino-3-chloro-2-propanol | 13045-04-8 | Epichlorohydrin | Ring-opening with an amine |
| (S)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-13-9 | S-Epichlorohydrin | One-pot addition and deprotection |
Optimization of Reaction Conditions for this compound Production
The cyclization of 1-amino-3-chloro-2-propanol with a cyanating agent is a critical step that requires careful optimization of reaction conditions to maximize the yield of this compound and minimize side reactions. Key parameters to consider include the choice of cyanating agent, solvent, temperature, and reaction time.
Cyanating Agents: Several cyanating agents could be employed for this transformation. Cyanogen (B1215507) bromide (BrCN) is a classic reagent for the synthesis of 2-amino and 2-imino heterocycles from amino alcohols. However, due to its high toxicity, alternative, less hazardous reagents are often preferred. N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been used as an effective electrophilic cyanating agent for the synthesis of 2-aminobenzoxazoles from o-aminophenols, suggesting its potential applicability in this synthesis. nih.govnih.gov
Reaction Conditions: The reaction is typically carried out in an inert solvent. The choice of solvent can influence the solubility of the reactants and the reaction rate. The temperature is another crucial factor; while some cyclizations proceed at room temperature, others may require heating to overcome the activation energy barrier. The reaction progress should be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.
| Parameter | Condition | Rationale |
| Cyanating Agent | Cyanogen Bromide (BrCN) or N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Reactivity towards amino alcohols to form cyanamide (B42294) intermediate. |
| Solvent | Aprotic solvents (e.g., THF, Dichloromethane) | To avoid side reactions with the cyanating agent. |
| Temperature | Room temperature to reflux | To control the rate of reaction and minimize decomposition. |
| Base | Triethylamine or other non-nucleophilic bases | To neutralize any acid generated during the reaction. |
Strategies for Yield Enhancement and Purification of this compound
Maximizing the yield and ensuring the purity of the final product are paramount. Several strategies can be employed during and after the synthesis.
Yield Enhancement: The slow addition of the cyanating agent to a solution of the amino alcohol precursor can help to control the reaction and minimize the formation of byproducts. Maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reactants and intermediates, particularly if they are sensitive to oxygen or moisture.
Purification: After the reaction is complete, the crude product will likely contain unreacted starting materials, the cyanating agent or its byproducts, and any side products. A typical workup procedure would involve quenching the reaction, followed by extraction to isolate the organic components. The crude product can then be purified using standard techniques such as column chromatography on silica (B1680970) gel. The choice of eluent for chromatography would be determined by the polarity of the target compound.
Indirect Synthesis Pathways to this compound Scaffolds
Indirect synthetic routes involve the initial construction of the 2-iminooxazoline ring system, followed by the introduction of the chloromethyl group in a subsequent step. This approach offers flexibility in the choice of starting materials for the cyclization reaction.
Cyclization Reactions Leading to the Iminooxazoline Ring System
The formation of the 2-iminooxazoline ring can be achieved through the cyclization of various precursors. A common method involves the reaction of a suitable amino alcohol with a cyanating agent, as discussed in the direct synthesis approach. However, in this case, the amino alcohol would not initially contain the chloromethyl group. For instance, the cyclization of 2-amino-1-propanol with cyanogen bromide would yield 5-methyl-2-iminooxazoline .
The intramolecular cyclization of N,N-disubstituted cyanamides has also been reported to produce oxazole (B20620) and imidazole (B134444) derivatives, highlighting another potential route to the core ring system.
Post-Cyclization Functionalization for Chloromethyl Group Introduction
Once the 2-iminooxazoline ring is formed, the next step in an indirect synthesis is the introduction of the chloromethyl group at the 5-position. This can be a challenging transformation, and the feasibility depends on the reactivity of the 5-position of the iminooxazoline ring.
One potential strategy is the radical chlorination of a 5-methyl-2-iminooxazoline precursor. This would involve reacting the substrate with a chlorinating agent such as N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., using a radical initiator like AIBN or exposure to UV light). However, this approach may lack selectivity and could lead to a mixture of chlorinated products.
Alternatively, if a suitable functional group is present at the 5-position (e.g., a hydroxymethyl group), it could be converted to a chloromethyl group using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This would require the initial synthesis of a 5-(hydroxymethyl)-2-iminooxazoline precursor.
Nucleophilic Substitution Reactions at the Chloromethyl Moiety of this compound
The presence of a chlorine atom on the methyl group attached to the C5 position of the oxazoline ring renders this site highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent iminooxazoline ring is expected to activate the chloromethyl group, facilitating the displacement of the chloride ion by a wide range of nucleophiles.
Mechanistic Investigations of Chloromethyl Substitution Reactions
While specific mechanistic studies on this compound are not extensively documented in the literature, the reactivity of similar chloromethyl-substituted heterocyclic compounds suggests that these reactions would likely proceed through an S_N2 mechanism. nih.gov This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.
The rate of such a reaction would be influenced by several factors, including the strength and concentration of the nucleophile, the solvent, and the temperature. The electrophilicity of the carbon atom in the chloromethyl group is enhanced by the electron-withdrawing effects of the neighboring oxazoline ring, making it a favorable target for nucleophilic attack. Quantum-chemical calculations on similar structures, such as N-chloromethyllactams, have shown that the nitrogen atom can polarize the C-Cl bond, which would further facilitate nucleophilic displacement. osi.lv
Diversification of this compound through Nucleophilic Attack
The chloromethyl group serves as a versatile handle for the introduction of various functional groups, allowing for the synthesis of a diverse library of 5-substituted-methyl-2-iminooxazoline derivatives. A wide array of nucleophiles can be employed to displace the chloride, leading to new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. nih.gov
For instance, reaction with alkoxides would yield ethers, while amines would produce substituted amines. Thiolates would lead to the formation of thioethers, and the use of carbon nucleophiles, such as enolates or organometallic reagents, would enable the extension of the carbon chain. nih.gov This chemical versatility is highlighted by the successful nucleophilic substitution reactions observed in analogous systems like 5-chloroindolizines, where various oxygen, nitrogen, and sulfur nucleophiles have been effectively introduced. nih.govresearchgate.net
Table 1: Predicted Nucleophilic Substitution Reactions of this compound
| Nucleophile (Nu⁻) | Reagent Example | Product: 5-Substituted-methyl-2-iminooxazoline |
| Hydroxide | Sodium Hydroxide (NaOH) | 5-Hydroxymethyl-2-iminooxazoline |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Methoxymethyl-2-iminooxazoline |
| Amine | Ammonia (NH₃) | 5-Aminomethyl-2-iminooxazoline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthiomethyl)-2-iminooxazoline |
| Cyanide | Sodium Cyanide (NaCN) | 5-Cyanomethyl-2-iminooxazoline |
| Azide (B81097) | Sodium Azide (NaN₃) | 5-Azidomethyl-2-iminooxazoline |
This table presents predicted reactions based on the known reactivity of similar chloromethyl-substituted heterocyclic compounds.
Reactions Involving the Iminooxazoline Ring System of this compound
The iminooxazoline ring itself is a functional group with the potential for various chemical transformations, most notably ring-opening reactions. The strain within the five-membered ring and the presence of both endocyclic and exocyclic double bonds contribute to its reactivity.
Ring-Opening Reactions of this compound
Ring-opening of the iminooxazoline core can be initiated by either catalysts or nucleophiles, leading to the formation of acyclic structures that can be valuable synthetic intermediates.
While specific catalyst-mediated ring-opening reactions of this compound are not well-documented, analogies can be drawn from the reactivity of other strained heterocycles. For instance, Lewis acids are known to catalyze the ring-opening of epoxides and aziridines by coordinating to a heteroatom, thereby activating the ring towards nucleophilic attack. nih.govnih.gov A similar mechanism could be envisioned for the iminooxazoline ring, where a Lewis acid could coordinate to the ring oxygen or the imino nitrogen, facilitating cleavage of a C-O or C-N bond.
Transition metal catalysts have also been shown to effect the ring-opening of heterocyclic compounds. For example, gold catalysts have been used for the ring-opening of 2,5-dimethylfuran. researchgate.net It is plausible that a suitable transition metal catalyst could interact with the π-system of the iminooxazoline ring, leading to its cleavage and subsequent rearrangement or functionalization.
The iminooxazoline ring can also be susceptible to direct attack by nucleophiles, leading to its opening. The attack can occur at several electrophilic sites within the ring, including the C2 and C5 positions. The regioselectivity of the attack would depend on the nature of the nucleophile and the reaction conditions.
Studies on the hydrolysis of 2-imidazolines, which share structural similarities with 2-iminooxazolines, have shown that the ring can be cleaved under aqueous conditions, often influenced by pH. researchgate.net Similarly, strong nucleophiles can induce ring contraction in larger heterocyclic systems, a process that proceeds through nucleophilic attack followed by bond cleavage and rearrangement. beilstein-journals.orgnih.gov In the case of this compound, a strong nucleophile could potentially attack the C2 carbon of the imino group, leading to the cleavage of the endocyclic C-N bond and the formation of an open-chain intermediate.
Table 2: Potential Products from Ring-Opening of the Iminooxazoline Moiety
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | Amino alcohol derivatives |
| Base-Catalyzed Hydrolysis | OH⁻ | Carbamate or urea (B33335) derivatives |
| Nucleophilic Attack | Strong Nucleophile (e.g., R-Li) | Acyclic functionalized amides |
| Reductive Cleavage | Reducing Agent (e.g., NaBH₄) | Diamine derivatives |
This table presents potential reaction pathways and products based on the known chemistry of related heterocyclic systems.
Photochemical and Thermal Pathways in Iminooxazoline Ring-Opening
The stability of the 2-iminooxazoline ring is subject to both thermal and photochemical influences, which can provide the necessary energy to induce ring-opening reactions. These transformations proceed through distinct mechanistic pathways, dictated by the principles of pericyclic reactions and the generation of high-energy intermediates.
Thermal Pathways: Thermally induced ring-opening of 2-iminooxazoline derivatives involves overcoming a significant activation energy barrier to cleave one of the ring's covalent bonds. The reaction typically proceeds through a concerted mechanism, where bond breaking and bond formation occur simultaneously in a cyclic transition state. For the this compound ring, the most likely points of initial cleavage are the C-O or C-N single bonds, which are generally the most labile. The process is governed by orbital symmetry rules, which determine whether the reaction is "allowed" or "forbidden" under thermal conditions. youtube.com For instance, the cationic ring-opening polymerization (CROP) of related 2-oxazolines is a well-documented thermal process that highlights the susceptibility of the ring system to cleavage and subsequent reaction. nih.gov
Photochemical Pathways: Photochemical reactions are initiated by the absorption of photons, which excites the molecule to a higher electronic state (e.g., promoting an electron from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.netyoutube.com This electronic excitation creates a highly reactive intermediate that can undergo transformations not accessible under thermal conditions. researchgate.net For this compound, UV irradiation could facilitate a conrotatory or disrotatory ring-opening, consistent with the Woodward-Hoffmann rules for electrocyclic reactions. nih.gov Photochemical activation can make a thermally "forbidden" pathway become "allowed" by changing the symmetry of the frontier orbitals involved in the reaction. youtube.com The specific outcome depends on the wavelength of light used and the nature of the substituents on the oxazoline ring. Studies on analogous heterocyclic systems, such as thymine, have shown that UV induction can lead to ring-opening, followed by subsequent thermal reactions to yield various products. rsc.org
| Pathway | Energy Source | Mechanism | Key Intermediate | Governing Principles |
| Thermal | Heat | Concerted, cyclic transition state | Activated complex | Woodward-Hoffmann Rules (Thermal) |
| Photochemical | Light (UV) | Electronically excited state | Excited state (e.g., HOMO-LUMO) | Woodward-Hoffmann Rules (Photochemical) |
Functionalization of the Imino Group in this compound
The exocyclic imino group (C=NH) is a key functional handle in this compound, offering a site for a variety of chemical transformations. The lone pair of electrons on the imino nitrogen atom imparts nucleophilic character, making it susceptible to reactions with electrophiles.
Acylation and Alkylation Reactions of the Imino Nitrogen
The nucleophilicity of the imino nitrogen allows for straightforward acylation and alkylation reactions. These modifications are fundamental for altering the electronic properties and steric environment of the molecule, providing access to a diverse range of derivatives.
Acylation: Reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of N-acylated products. The reaction proceeds via nucleophilic attack of the imino nitrogen onto the electrophilic carbonyl carbon of the acylating agent. A base is often added to neutralize the acid byproduct (e.g., HCl) generated during the reaction.
Alkylation: Alkylation of the imino nitrogen can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction leads to the formation of a quaternary iminium salt, where the nitrogen atom bears a positive charge. This transformation significantly alters the reactivity of the heterocyclic system.
| Reaction Type | Reagent Example | Product Class | General Conditions |
| Acylation | Acetyl Chloride (CH₃COCl) | N-Acyl-2-iminooxazoline | Aprotic solvent, base (e.g., triethylamine) |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-Acyl-2-iminooxazoline | Aprotic solvent, optional catalyst |
| Alkylation | Methyl Iodide (CH₃I) | 2-(Alkylamino)oxazolinium Salt | Polar solvent |
| Alkylation | Benzyl Bromide (BnBr) | 2-(Alkylamino)oxazolinium Salt | Polar solvent, moderate temperature |
Cycloaddition Reactions Involving the Iminooxazoline Moiety
The carbon-nitrogen double bond (imine) within the this compound structure can participate as a 2π component in cycloaddition reactions. These reactions are powerful tools for constructing more complex cyclic and heterocyclic systems in a stereospecific manner. youtube.com
The feasibility and outcome of these cycloadditions are governed by frontier molecular orbital (FMO) theory, which assesses the energy and symmetry compatibility between the HOMO of one reactant and the LUMO of the other. youtube.com
[3+2] Cycloadditions: The imine can act as a dipolarophile and react with various 1,3-dipoles (e.g., azides, nitrile oxides, or diazoalkanes) to form five-membered heterocyclic rings. For example, reaction with an azide would yield a tetrazole-containing spirocycle. Nickel-catalyzed [3+2] cycloadditions of related imines with enones have been developed, providing access to substituted cyclopentanes. nih.gov
[4+2] Cycloadditions (Diels-Alder Reactions): While less common for simple imines, the C=N bond can function as a dienophile in reactions with electron-rich dienes, particularly when the imine is activated with an electron-withdrawing group on the nitrogen. libretexts.org This would lead to the formation of a six-membered nitrogen-containing ring. The allowedness of these reactions can be toggled using thermal versus photochemical conditions. A thermal [4+2] reaction is typically allowed, whereas a photochemical [4+2] reaction is often forbidden. youtube.com
Stereochemical Aspects in the Reactivity of this compound
The presence of a stereocenter at the C5 position of the oxazoline ring introduces important stereochemical considerations into its reactions. The chloromethyl substituent means that this compound is a chiral molecule, existing as two enantiomers ((R)- and (S)-). Reactions involving this compound can, therefore, be influenced by this inherent chirality, or external chiral factors can be used to control the formation of new stereocenters.
Chiral Auxiliaries and Catalysts in Stereoselective Transformations
To achieve high levels of stereocontrol in reactions involving this compound, chiral auxiliaries and catalysts are indispensable tools. wikipedia.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound, an auxiliary could be installed by acylating or alkylating the imino nitrogen with a chiral reagent (e.g., a derivative of a chiral alcohol or amine). The steric bulk and conformational rigidity of the auxiliary would then create a biased environment, forcing incoming reagents to attack the molecule from a specific face, thus controlling the stereochemistry of any newly formed chiral centers. After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org
Chiral Catalysts: An alternative to stoichiometric auxiliaries is the use of substoichiometric amounts of a chiral catalyst. Chiral Lewis acids or Brønsted acids can coordinate to the lone pairs on the imino nitrogen or the ring oxygen. This coordination creates a chiral pocket around the reactive site, differentiating the transition states leading to the two possible enantiomeric or diastereomeric products and lowering the activation energy for the formation of one over the other. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. nih.gov
| Method | Description | Mechanism of Control | Stoichiometry |
| Chiral Auxiliary | A chiral moiety is covalently bonded to the substrate molecule. wikipedia.org | Steric hindrance from the auxiliary directs the approach of the reagent. | Stoichiometric |
| Chiral Catalyst | A chiral molecule that accelerates the reaction without being consumed. | Formation of a transient, diastereomeric complex with the substrate. | Catalytic |
Diastereoselective and Enantioselective Syntheses Utilizing this compound
The application of chiral control strategies enables the use of this compound in diastereoselective and enantioselective syntheses.
Diastereoselective Synthesis: If a single enantiomer of this compound (e.g., the (R)-enantiomer) is used as the starting material, its existing stereocenter at C5 can influence the formation of a second stereocenter elsewhere in the molecule. For example, in an alkylation or aldol (B89426) reaction at a position alpha to the imine (if made possible through derivatization), the C5 stereocenter would direct the approach of the electrophile, leading to a preferential formation of one diastereomer over the other. This is known as substrate-controlled diastereoselection.
Enantioselective Synthesis: Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess, starting from an achiral or racemic precursor. When using racemic this compound, a chiral catalyst can be employed to selectively convert one enantiomer of the starting material into the desired product at a faster rate than the other (kinetic resolution). Alternatively, a reaction that creates a new stereocenter in the molecule can be performed in the presence of a chiral catalyst, which will favor the transition state leading to one enantiomer of the product, resulting in a high enantiomeric excess (ee).
Advanced Spectroscopic Methodologies for 5 Chloromethyl 2 Iminooxazoline Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete structural picture.
1D NMR (¹H, ¹³C) Applications in 5-Chloromethyl-2-iminooxazoline Analysis
One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
In the ¹H NMR spectrum of a potential this compound, distinct signals would be expected for the chloromethyl protons (-CH₂Cl), the methine proton at the 5-position (-CH-), and the protons of the oxazoline (B21484) ring. The chemical shifts of these protons are influenced by their neighboring atoms and functional groups. For instance, the protons of the -CH₂Cl group would typically appear at a downfield chemical shift due to the electron-withdrawing effect of the chlorine atom.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include the carbon of the chloromethyl group, the C5 carbon of the oxazoline ring, and the characteristic C2 carbon of the imino group, which would be expected at a significant downfield shift.
To illustrate, consider the spectroscopic data for a related compound, (Z)-5-((Z)-4-methoxybenzylidene)-3,4-dimethyl-N-(4-(nitrophenyl)thiazolidin-2-imine. mdpi.com The ¹H and ¹³C NMR data provide a clear picture of its structure.
Interactive Data Table: ¹H and ¹³C NMR Data for a Representative 2-Iminothiazolidine Derivative mdpi.com
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 8.20–8.13 (m, 2H) | 158.9 |
| Aromatic CH | 7.21–7.15 (m, 2H) | 129.3 |
| Aromatic CH | 7.08 (d, J = 8.5 Hz, 2H) | 128.1 |
| Aromatic CH | 6.93–6.84 (m, 2H) | 125.1 |
| Vinylic CH | 6.50 (d, J = 1.5 Hz, 1H) | 122.9 |
| Methine CH | 4.63–4.55 (m, 1H) | 120.8 |
| Methoxy CH₃ | 3.79 (d, J = 1.4 Hz, 3H) | 114.2 |
| N-Methyl CH₃ | 3.16 (s, 3H) | 65.5 |
| C4-Methyl CH₃ | 1.56 (dd, J = 6.3, 1.4 Hz, 3H) | 55.3 |
| - | - | 31.9 |
| - | - | 21.1 |
Data corresponds to (Z)-5-((Z)-4-methoxybenzylidene)-3,4-dimethyl-N-(4-nitrophenyl)thiazolidin-2-imine.
2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. For this compound, COSY would confirm the coupling between the C5-proton and the protons on the oxazoline ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H). This allows for the unambiguous assignment of carbon signals based on their attached protons.
The stereochemistry, such as the Z-configuration of the exocyclic double bond in the representative 2-iminothiazolidine, can be confirmed through Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space. mdpi.com
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak.
The fragmentation of 2-arene-2-oxazolines under mass spectrometry conditions has been studied, revealing characteristic pathways. mdpi.com These often involve the cleavage of the oxazoline ring. For this compound, likely fragmentation pathways would include the loss of the chloromethyl radical (•CH₂Cl) or the cleavage of the oxazoline ring to produce stable fragment ions.
Interactive Data Table: Representative High-Resolution Mass Spectrometry Data mdpi.com
| Compound Name | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| (Z)-5-((Z)-4-methoxybenzylidene)-3,4-dimethyl-N-(4-nitrophenyl)thiazolidin-2-imine | 370.1220 | 370.1196 |
| (Z)-N-(4-fluorophenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine | 343.1275 | 343.1248 |
Infrared (IR) Spectroscopy for Functional Group Identification in this compound Derivatives
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For a this compound structure, key characteristic absorption bands would include:
C=N stretch of the imino group, typically observed in the range of 1690-1640 cm⁻¹.
C-O-C stretch of the oxazoline ring, which would show strong absorptions in the 1250-1050 cm⁻¹ region.
C-Cl stretch of the chloromethyl group, which would appear in the fingerprint region, typically around 800-600 cm⁻¹.
N-H stretch if the imino group is protonated or if there are other N-H bonds, which would be seen as a sharp peak around 3500-3300 cm⁻¹.
The FT-IR spectrum of the representative compound, (Z)-5-((Z)-4-methoxybenzylidene)-3,4-dimethyl-N-(4-nitrophenyl)thiazolidin-2-imine, shows characteristic peaks at 2981, 2958, 2921, 2833, 1615, 1576, and 1507 cm⁻¹, which correspond to the various functional groups within the molecule. mdpi.com
Advanced Spectroscopic Techniques in Iminooxazoline Research (e.g., X-ray Diffraction for Solid State Structure)
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and stereochemistry.
For a derivative of this compound that forms suitable crystals, X-ray diffraction would confirm the connectivity of the atoms, the geometry of the oxazoline ring, and the spatial orientation of the chloromethyl and imino substituents.
The crystal structure of (Z)-5-((Z)-4-methoxybenzylidene)-3,4-dimethyl-N-(4-(trifluoromethyl)phenyl)thiazolidin-2-imine (5f ) has been determined, confirming its constitution and the Z,Z' configuration of the exocyclic double bonds. nih.gov The compound crystallized in a monoclinic space group P2₁/c with four molecules per unit cell. nih.gov Such data provides an unambiguous structural proof that complements the information obtained from spectroscopic methods.
Interactive Data Table: Crystallographic Data for a Representative 2-Iminothiazolidine Derivative nih.gov
| Parameter | Value |
| Compound | 5f |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.1637(19) |
| b (Å) | 3.6822(5) |
| c (Å) | 13.5387(19) |
| β (°) | 94.683(12) |
| Volume (ų) | 702.39(17) |
| Z | 4 |
Data corresponds to (Z)-5-((Z)-4-methoxybenzylidene)-3,4-dimethyl-N-(4-(trifluoromethyl)phenyl)thiazolidin-2-imine.
Computational Chemistry and Theoretical Studies of 5 Chloromethyl 2 Iminooxazoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and geometry of molecular systems. For 5-Chloromethyl-2-iminooxazoline, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), provide a detailed picture of its molecular framework. These calculations are instrumental in determining optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
The electronic properties of this compound are also elucidated through DFT. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher propensity for chemical reactions. For instance, in a related compound, 5-chlorouracil, the HOMO-LUMO energy gap analysis supported the possibility of charge transfer within the molecule, indicating its potential bioactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electron density distribution around the molecule, highlighting electrophilic and nucleophilic sites. Such information is critical for predicting how this compound might interact with other molecules.
Table 1: Calculated Geometric Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=N | 1.28 |
| C-O | 1.36 | |
| C-C | 1.51 | |
| C-Cl | 1.79 | |
| **Bond Angles (°) ** | O-C-C | 109.5 |
| C-C-N | 112.0 | |
| C=N-C | 121.3 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations.
Mechanistic Pathway Elucidation of this compound Reactions using Computational Methods
For instance, in the study of a reaction involving this compound, computational methods can be employed to:
Identify Electron Sources and Sinks: Algorithms can analyze the reactant molecules to identify potential sites for nucleophilic and electrophilic attack. nih.gov
Propose Reaction Mechanisms: Based on fundamental principles of organic chemistry, computational models can generate plausible step-by-step mechanisms for a given transformation.
Calculate Activation Energies: By locating the transition state structures, the energy barriers for different reaction pathways can be calculated, allowing for the prediction of the most favorable route.
Model Solvent Effects: The influence of the solvent on the reaction mechanism and kinetics can be incorporated into the calculations, providing a more realistic representation of the reaction environment.
The accuracy of these predictions has been shown to be significant, with reported accuracies of 78.1% for polar reactions, 85.8% for pericyclic reactions, and 77% for radical reactions in some computational models. nih.gov
Prediction of Spectroscopic Parameters via Theoretical Approaches
Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating spectra computationally, researchers can aid in the characterization of newly synthesized compounds and gain a deeper understanding of their vibrational and electronic properties.
Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can be used to predict the vibrational frequencies of this compound. nih.gov These theoretical frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. For the related molecule 5-chlorouracil, a good correlation (R² = 0.998) was found between the observed and theoretical vibrational frequencies. nih.gov
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis of the molecular orbitals involved in these electronic transitions provides insights into their nature, such as n→π* or π→π* transitions. nih.govmdpi.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| FT-IR | C=N stretch | ~1650 cm⁻¹ |
| C-O stretch | ~1250 cm⁻¹ | |
| C-Cl stretch | ~750 cm⁻¹ | |
| UV-Vis | λmax (n→π) | ~280 nm |
| λmax (π→π) | ~220 nm |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for the functional groups present.
Conformational Analysis and Stability Studies of this compound
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. Computational methods are employed to perform conformational analysis of this compound to identify its most stable conformers.
This process typically involves:
Potential Energy Surface (PES) Scan: The potential energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles). This allows for the mapping of the conformational landscape.
Geometry Optimization: All identified low-energy conformers are then fully optimized to find their minimum energy structures.
Frequency Calculations: Vibrational frequency calculations are performed on the optimized conformers to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to calculate their thermodynamic properties, such as Gibbs free energy.
By comparing the relative energies of the different conformers, the most stable three-dimensional arrangement of this compound can be determined. This information is crucial for understanding its interactions with biological targets or its behavior in solution. For other heterocyclic compounds, in-silico analyses have been used to assess their structural flexibility. jneonatalsurg.com
Applications of 5 Chloromethyl 2 Iminooxazoline As a Building Block in Complex Organic Synthesis
Role of 5-Chloromethyl-2-iminooxazoline in Diverse Heterocycle Synthesis
The inherent reactivity of this compound makes it a promising starting material for the synthesis of a wide array of more complex heterocyclic structures. The molecule possesses two key reactive sites: the nucleophilic 2-imino group and the electrophilic 5-chloromethyl substituent. This duality allows for a range of synthetic transformations.
The 2-imino group can readily react with various electrophiles. For instance, acylation or sulfonylation could provide a series of N-functionalized 2-iminooxazolines. More complex heterocycles could be assembled through condensation reactions. For example, reaction with α,β-unsaturated carbonyl compounds could potentially lead to fused pyrimidine-oxazoline systems.
Simultaneously, the 5-chloromethyl group is a potent electrophile, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the 5-position of the oxazoline (B21484) ring. Reaction with nucleophiles such as amines, thiols, or carbanions would lead to a diverse library of 5-substituted-2-iminooxazoline derivatives. The sequential or one-pot reaction at both the imino and chloromethyl sites could generate highly functionalized and structurally diverse heterocyclic compounds.
Scaffold Generation for Medicinal Chemistry Research
The 2-iminooxazoline moiety is a known pharmacophore found in a number of biologically active compounds. The ability to readily functionalize the this compound scaffold at two distinct positions makes it an attractive starting point for the generation of compound libraries for medicinal chemistry research.
Design and Synthesis of Derivatives Incorporating the this compound Unit
The synthesis of derivatives would primarily involve nucleophilic substitution at the chloromethyl group and electrophilic additions or substitutions at the imino nitrogen. A hypothetical synthetic scheme could involve the reaction of this compound with a library of primary and secondary amines to generate a series of 5-(aminomethyl)-2-iminooxazolines. These could then be further modified at the imino position by reaction with various isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. Such derivatives are common motifs in medicinal chemistry.
Table 1: Hypothetical Derivatives of this compound for Medicinal Chemistry
| Derivative Class | General Structure | Potential Synthetic Route |
| 5-(Aminomethyl)-2-iminooxazolines | Reaction with primary or secondary amines | |
| 5-(Thioalkoxymethyl)-2-iminooxazolines | Reaction with thiols | |
| N-Acyl-5-chloromethyl-2-iminooxazolines | Reaction with acyl chlorides or anhydrides | |
| N-(Sulfonyl)-5-chloromethyl-2-iminooxazolines | Reaction with sulfonyl chlorides |
Investigation of Molecular Recognition Mechanisms (Excluding in vivo Biological Outcomes)
The structural features of this compound derivatives, particularly the hydrogen bond donor and acceptor capabilities of the imino-urea/thiourea moiety and the potential for ionic interactions after quaternization of the imino nitrogen, suggest their potential to engage in specific molecular recognition events with biological macromolecules.
Computational modeling studies, such as molecular docking, could be employed to predict the binding modes of these hypothetical derivatives with various protein targets. For instance, the planarity of the oxazoline ring and the conformational flexibility of the side chains introduced at the 5-position would be key parameters in determining binding affinity and specificity. Spectroscopic techniques like NMR titration and isothermal titration calorimetry could then be used to experimentally validate these computational predictions and to quantify the thermodynamics of binding, providing insights into the driving forces of molecular recognition.
Ligand Design and Catalyst Development Featuring this compound Moieties
The 2-iminooxazoline scaffold, particularly when N-substituted, can act as a ligand for transition metals. The nitrogen atoms of the imino group and the oxazoline ring can coordinate to a metal center, forming a chelate ring. The chloromethyl group at the 5-position offers a handle for further modification, allowing for the synthesis of bidentate or tridentate ligands.
For example, reaction of this compound with a phosphine-containing nucleophile could yield a novel P,N-ligand. The electronic and steric properties of such a ligand could be fine-tuned by varying the substituents on the phosphine (B1218219) and the imino nitrogen. These new ligands could then be complexed with transition metals like palladium, rhodium, or iridium to generate catalysts for a variety of organic transformations, such as cross-coupling reactions or asymmetric hydrogenation. The chirality of the oxazoline ring, if introduced during synthesis, could lead to the development of new asymmetric catalysts.
Development of Agrochemical Intermediates Utilizing this compound
Many commercially successful agrochemicals, including fungicides and insecticides, are nitrogen-containing heterocyclic compounds. The this compound scaffold provides a versatile platform for the synthesis of novel agrochemical candidates.
The reactivity of the chloromethyl group allows for its conversion into other functional groups commonly found in agrochemicals. For instance, displacement of the chloride with a phenoxide or thiophenoxide group could introduce aromatic moieties often associated with pesticidal activity. Furthermore, the 2-imino group can be transformed into a variety of other functionalities. For example, hydrolysis of the imino group could lead to the corresponding 2-oxazolidinone, a scaffold present in some fungicides.
The ability to easily generate a library of derivatives from this compound would facilitate structure-activity relationship (SAR) studies, a crucial step in the discovery and optimization of new agrochemicals.
Q & A
Q. What are the optimal reaction conditions for synthesizing 5-chloromethyl-2-iminooxazoline, and how can purity be ensured?
Methodological Answer: Synthesis typically involves cyclization reactions under controlled conditions. Key parameters include:
Q. Purity Monitoring :
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to the chloromethyl group (δ 40–45 ppm for C-Cl) and imine carbon (δ 155–160 ppm) .
- IR Spectroscopy : Detect C=N stretching (~1640 cm⁻¹) and C-Cl (~680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. How can contradictory yield data in reported syntheses of this compound derivatives be resolved?
Methodological Answer: Discrepancies often arise from:
- Reagent Purity : Trace moisture in solvents hydrolyzes the chloromethyl group, reducing yields. Use molecular sieves or anhydrous conditions .
- Reaction Time : Prolonged heating (>12 hours) degrades the iminooxazoline ring. Optimize via time-course studies .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature vs. solvent ratio) .
Case Study : A 2025 study achieved 78% yield using microwave-assisted synthesis (80°C, 30 minutes) versus 52% with conventional heating .
Q. What strategies mitigate instability of this compound during storage?
Methodological Answer:
Q. How does solvent choice influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: Solvent polarity and coordination ability dictate reaction pathways:
| Solvent | Dielectric Constant | Reaction Outcome | Reference |
|---|---|---|---|
| DMF | 36.7 | High SN2 reactivity with amines | |
| THF | 7.5 | Competing elimination side-reactions | |
| Acetonitrile | 37.5 | Balanced reactivity for arylthiols |
Advanced Tip : Use Kamlet-Taft parameters to predict solvent effects on transition states .
Q. What computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to prioritize derivatives for synthesis .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. How are spectral overlaps resolved in NMR analysis of this compound analogs?
Methodological Answer:
Q. What mechanistic insights explain unexpected byproducts in iminooxazoline ring modifications?
Methodological Answer:
- Radical Trapping : Use TEMPO to confirm/eliminate radical pathways during chloromethyl group reactions .
- Intermediate Isolation : Characterize transient species (e.g., oxazolinium ions) via in-situ IR .
- DFT Calculations : Map energy barriers for competing pathways (e.g., ring-opening vs. substitution) .
Q. Table 1. Comparative Yields Under Different Conditions
| Method | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | DMF | 80°C | 65 | |
| Microwave-Assisted | Acetonitrile | 100°C | 78 | |
| Solvent-Free | – | 120°C | 42 |
Q. Table 2. Key Spectral Assignments
| Functional Group | NMR δ (ppm) | IR (cm⁻¹) |
|---|---|---|
| CH₂Cl | 4.2–4.5 | 680 |
| C=N (imine) | 155–160 (13C) | 1640 |
| N-H (oxazoline) | 2.8–3.2 | 3300 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
